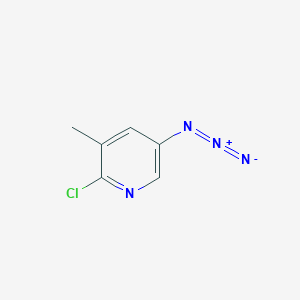
5-Azido-2-chloro-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azido-2-chloro-3-methylpyridine is an organic compound with the molecular formula C6H5ClN4. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of an azido group (-N3) at the 5-position, a chlorine atom at the 2-position, and a methyl group at the 3-position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-2-chloro-3-methylpyridine typically involves the introduction of the azido group to a pre-formed 2-chloro-3-methylpyridine. One common method involves the reaction of 2-chloro-3-methylpyridine with sodium azide (NaN3) in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the azide ion replaces a leaving group, typically a halide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, improved catalysts, and solvent recycling techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5-Azido-2-chloro-3-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or lithium aluminum hydride (LiAlH4).
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst or LiAlH4 in anhydrous ether.
Cycloaddition: Alkynes in the presence of a copper(I) catalyst (CuAAC) or without a catalyst (SPAAC) for strain-promoted reactions.
Major Products Formed
Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 5-Amino-2-chloro-3-methylpyridine.
Cycloaddition: 1,2,3-Triazole derivatives.
Applications De Recherche Scientifique
5-Azido-2-chloro-3-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles via click chemistry.
Medicinal Chemistry: The compound can be used to synthesize potential pharmaceutical agents, including inhibitors and ligands for various biological targets.
Materials Science: It can be incorporated into polymers and other materials to introduce azido functionality, which can be further modified through click chemistry.
Mécanisme D'action
The mechanism of action of 5-Azido-2-chloro-3-methylpyridine depends on the specific chemical reactions it undergoes. For example:
In Cycloaddition Reactions: The azido group acts as a 1,3-dipole, reacting with alkynes to form stable triazole rings.
In Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical transformations, such as forming amides or imines.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-methylpyridine: Lacks the azido group, making it less reactive in cycloaddition reactions.
5-Azido-2-chloropyridine: Similar structure but lacks the methyl group, which can influence its reactivity and steric properties.
5-Azido-3-methylpyridine: Lacks the chlorine atom, affecting its electronic properties and reactivity.
Uniqueness
5-Azido-2-chloro-3-methylpyridine is unique due to the combination of the azido, chloro, and methyl groups on the pyridine ring. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C6H5ClN4 |
|---|---|
Poids moléculaire |
168.58 g/mol |
Nom IUPAC |
5-azido-2-chloro-3-methylpyridine |
InChI |
InChI=1S/C6H5ClN4/c1-4-2-5(10-11-8)3-9-6(4)7/h2-3H,1H3 |
Clé InChI |
VZWYBKBOVYRNLH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1Cl)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


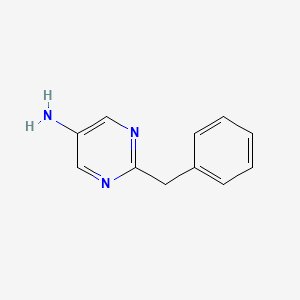
![2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15296950.png)
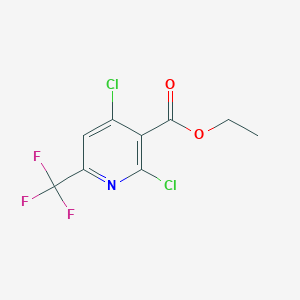

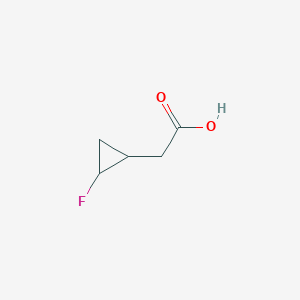
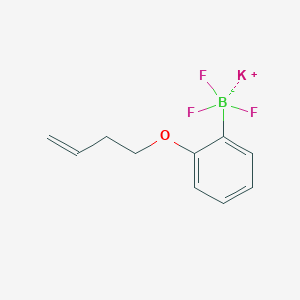
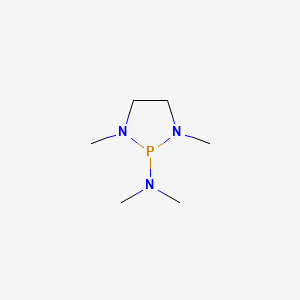
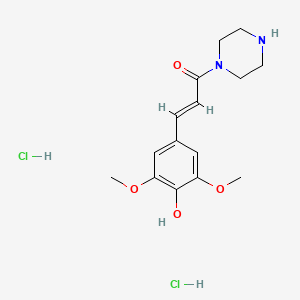
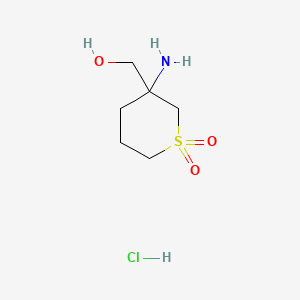

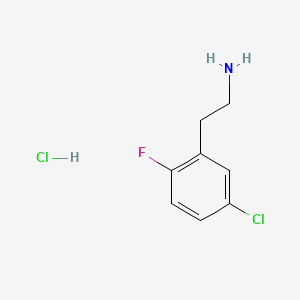
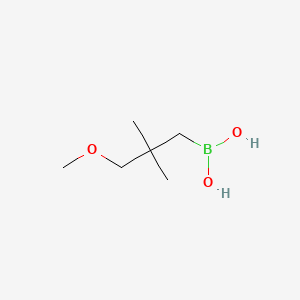
![methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate](/img/structure/B15297010.png)
![2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B15297014.png)
